3-(Benzylamino)propane-1,2-diol

Physicochemical property LogP Lipophilicity

3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1), also known as 3-benzylamino-1,2-propanediol, is a phenylmethylamine-class amino alcohol with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. Characterized by a secondary amine linked to a benzyl group and a 1,2-diol backbone, this compound possesses one stereogenic center and is commercially available as both racemic and enantiopure (S)-form.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 54127-58-1
Cat. No. B3384299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)propane-1,2-diol
CAS54127-58-1
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(CO)O
InChIInChI=1S/C10H15NO2/c12-8-10(13)7-11-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
InChIKeyCGBQPTYOFPMKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1): A Chiral Amino Alcohol Intermediate for Beta-Blocker Synthesis and Asymmetric Transformations


3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1), also known as 3-benzylamino-1,2-propanediol, is a phenylmethylamine-class amino alcohol with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Characterized by a secondary amine linked to a benzyl group and a 1,2-diol backbone, this compound possesses one stereogenic center and is commercially available as both racemic and enantiopure (S)-form [1]. Its primary industrial relevance lies in its established role as a chiral intermediate in the stereoselective synthesis of the cardioselective beta-1 adrenoceptor antagonist betaxolol [2].

Why Generic Substitution Fails: Structural and Stereochemical Specificity of 3-(Benzylamino)propane-1,2-diol in Chiral Synthesis


The 3-amino-1,2-propanediol scaffold is a common motif among chiral building blocks; however, the precise N-substituent dictates both physicochemical properties and stereochemical outcomes in downstream reactions. The benzyl group in 3-(benzylamino)propane-1,2-diol confers a specific lipophilicity profile (XLogP ~0) that differentiates it from its aliphatic analogs (e.g., isopropyl or tert-butyl) [1]. Critically, the benzyl moiety serves as a latent primary amine via hydrogenolytic debenzylation, a strategic advantage in multistep syntheses (e.g., betaxolol) where the benzyl group acts as a temporary protecting group for the secondary amine, enabling selective alkylation before final deprotection [2]. Replacing this compound with an isopropyl or tert-butyl analog would eliminate this orthogonal deprotection capability, fundamentally altering the synthetic route and requiring complete revalidation of the process.

Quantitative Differentiation Guide for 3-(Benzylamino)propane-1,2-diol: Head-to-Head Data vs. Key Analogs


Lipophilicity (LogP) Comparison: Benzylamino vs. Isopropylamino and tert-Butylamino Analogs

The benzyl-substituted 3-(benzylamino)propane-1,2-diol exhibits a calculated XLogP of 0, placing its lipophilicity between the more hydrophilic isopropyl analog (LogP -0.27) and the more hydrophobic tert-butyl analog (LogP 0.12) [1][2]. This intermediate LogP value may offer a balanced profile for membrane permeability and aqueous solubility in early-stage drug discovery applications, particularly when compared to the more polar isopropyl variant which may exhibit lower passive diffusion.

Physicochemical property LogP Lipophilicity Drug design

Synthetic Yield Benchmark: Reductive Amination Route vs. Alternative Amino Alcohols

The synthesis of racemic 3-(benzylamino)propane-1,2-diol from (±)-3-chloro-1,2-propanediol and benzylamine proceeds with a reported yield of approximately 50% [1]. While yields for alternative 3-amino-1,2-propanediols vary widely depending on the specific amine and conditions, this established 50% baseline provides a reproducible entry point for generating this intermediate at scale without requiring specialized chiral catalysts, a distinction from certain enantiopure synthetic routes that demand expensive chiral auxiliaries or resolution steps.

Synthetic yield Reductive amination Chiral pool synthesis

Orthogonal Deprotection Strategy: Benzyl Group as a Latent Amine in Multistep Synthesis

The N-benzyl group in 3-(benzylamino)propane-1,2-diol functions as a temporary protecting group for the secondary amine, enabling selective alkylation of the nitrogen without affecting other functionalities. In the patented synthesis of betaxolol, the benzyl group is cleanly removed via hydrogenation over Pd/C after alkylation with isopropyl iodide, yielding the final secondary amine target [1]. Analogs such as 3-(isopropylamino)propane-1,2-diol or 3-(tert-butylamino)propane-1,2-diol lack this orthogonal deprotection capability; their alkyl groups are not easily cleaved, precluding their use as latent intermediates in similar synthetic sequences.

Protecting group strategy Hydrogenolysis Multistep synthesis

Safety and Handling Profile: Hazard Classification Comparison

3-(Benzylamino)propane-1,2-diol is classified under GHS as causing skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) [1]. This hazard profile is typical for amino alcohols but contrasts with the phenyl-substituted analog 3-(phenylamino)propane-1,2-diol (PAP), which has been identified as a putative toxic agent linked to Toxic Oil Syndrome and requires heightened safety precautions [2]. The benzylamino derivative lacks the specific toxicological concerns associated with the aniline derivative, potentially simplifying handling and waste disposal protocols in research settings.

Safety data GHS classification Handling precautions

Commercial Availability and Purity Specifications

3-(Benzylamino)propane-1,2-diol is commercially available from multiple vendors with a standard purity specification of ≥95% . This purity level is consistent with other common 3-amino-1,2-propanediols (e.g., 3-(isopropylamino)propane-1,2-diol, also available at ≥95% purity ). The compound is offered as both racemic and enantiopure (S)-forms, with the (S)-enantiomer being the direct intermediate for levobetaxolol [1]. The availability of both forms allows researchers to select the appropriate stereochemical configuration for their specific application.

Procurement Commercial availability Purity specification

Predicted Water Solubility Comparison: Benzylamino vs. Isopropylamino Analogs

Predicted water solubility for 3-(benzylamino)propane-1,2-diol is approximately 13.5 g/L (ALOGPS) [1]. This value is substantially lower than the isopropylamino analog, which is reported to be freely soluble in water . The reduced aqueous solubility of the benzyl derivative may be advantageous in applications requiring controlled release or in biphasic reaction systems where partitioning behavior is critical.

Water solubility ALOGPS Drug-likeness

Optimal Use Cases for 3-(Benzylamino)propane-1,2-diol Based on Quantitative Differentiation Evidence


Chiral Intermediate for Beta-Blocker Synthesis (e.g., Levobetaxolol)

Procure the (S)-enantiomer of 3-(benzylamino)propane-1,2-diol as the stereodefined chiral building block for the synthesis of levobetaxolol, a cardioselective beta-1 adrenoceptor antagonist. The patented synthetic route (WO 8606368) utilizes this compound as intermediate (IV), wherein the benzyl group serves as a temporary protecting group, enabling selective N-alkylation with isopropyl iodide before final hydrogenolytic deprotection to yield the target secondary amine [1]. This orthogonal deprotection strategy is not feasible with isopropyl or tert-butyl analogs, making the benzylamino derivative uniquely suited for this convergent synthetic approach.

Asymmetric Catalysis Ligand Design and Chiral Pool Synthesis

Utilize the chiral 1,2-amino alcohol backbone of 3-(benzylamino)propane-1,2-diol as a scaffold for designing novel ligands in asymmetric catalysis or as a chiral auxiliary. The presence of both a secondary amine and two hydroxyl groups provides multiple coordination sites for metal catalysts, while the benzyl group can be exploited for π-π stacking interactions or as a steric directing element [2]. The compound's intermediate LogP (XLogP = 0) may offer a balanced solubility profile suitable for both organic and aqueous reaction media [3].

Building Block for Parallel Library Synthesis in Drug Discovery

Employ 3-(benzylamino)propane-1,2-diol as a versatile scaffold for generating focused libraries of amino alcohol derivatives in early-stage drug discovery. The free amine and diol functionalities enable rapid diversification through amide bond formation, reductive amination, or O-alkylation [4]. Its predicted water solubility (13.5 g/L) and balanced lipophilicity (XLogP = 0) align with favorable drug-like property space, making it a rational choice for hit-to-lead exploration compared to more polar (e.g., isopropyl) or more lipophilic (e.g., tert-butyl) analogs [5].

Process Chemistry and Scale-Up Studies for Amino Alcohol Intermediates

Select 3-(benzylamino)propane-1,2-diol for process development studies due to its established racemic synthesis from readily available starting materials (±)-3-chloro-1,2-propanediol and benzylamine, with a reported yield of ~50% [6]. This straightforward synthetic accessibility, combined with a well-defined hazard profile (GHS07/GHS05; H315, H318, H335) and commercial availability at ≥95% purity , provides a reliable and scalable entry point for generating amino alcohol intermediates without the need for specialized chiral catalysts or complex purification protocols.

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